Fmoc-Asp(OBut)-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

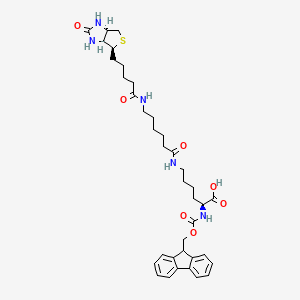

Fmoc-Asp(OBut)-NH2 is a compound used in the field of biochemistry and pharmaceutical research. It is a derivative of aspartic acid and is commonly used in the synthesis of peptides and proteins. This compound has been extensively studied for its various properties and applications in scientific research.

科学研究应用

骨组织工程

Fmoc-Asp(OBut)-NH2 已被应用于骨组织工程领域 {svg_1}. 具体来说,双重保护的天冬氨酸残基 (Asp) 与芴甲氧羰基 (Fmoc) 保护基团已被证明能导致形成有序的纤维结构 {svg_2}. 这些结构的目标是与钙结合,并充当可利用磷酸基团结合的成核点 {svg_3}. 在不同条件下培养在形成的水凝胶上的成骨细胞前体的细胞活力、增殖和成骨分化表明,水凝胶在 CaCl2 和 CaCl2-Na2HPO4 溶液中的形成分别导致钙离子结合到水凝胶上并富集磷酸基团,从而使这些机械稳定的水凝胶成为骨组织工程的成骨诱导支架 {svg_4}.

自组装成水凝胶

This compound 化合物可以自组装成生物相容且稳定的纳米结构,适用于组织工程应用 {svg_5}. 许多用保护基团修饰的氨基酸和小的肽显示出相对快速的自我组装,并表现出显著的物理化学性质,从而导致三维 (3D) 网络、溶剂分子的捕获以及形成水凝胶 {svg_6}.

生物矿化

This compound 的自组装纤维结构针对钙结合,并充当可利用磷酸基团结合的成核点 {svg_7}. 这种特性使其成为生物矿化应用的潜在候选者。

可注射水凝胶形成

This compound 已被证明可以形成可注射水凝胶 {svg_8}. 这些水凝胶可用于各种生物医学应用,包括药物递送和组织工程。

成骨

由 this compound 形成的水凝胶已被证明具有成骨诱导性,这意味着它们可以刺激祖细胞分化为成骨细胞 {svg_9}. 这使得它们在与骨再生和修复相关的应用中非常有用。

肽基材料的构建块

肽的自组装允许通过自下而上的方法获得新材料 {svg_10}. This compound 作为一种肽,可以作为开发肽基材料的构建块 {svg_11}.

作用机制

Target of Action

The primary target of Fmoc-Asp(OBut)-NH2 is the peptide bond formation in the process of peptide synthesis . It plays a crucial role in the chemical formation of the peptide bond, which has long fascinated and challenged organic chemists .

Mode of Action

This compound interacts with its targets through the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Biochemical Pathways

This compound affects the biochemical pathway of peptide synthesis. The Fmoc group allows very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it an even more valuable resource for research in the post-genomic world .

Pharmacokinetics

Its stability under certain conditions, such as its complete stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid , suggests it may have unique pharmacokinetic properties.

Result of Action

The result of the action of this compound is the efficient and rapid synthesis of peptides. The Fmoc group has many beneficial attributes, which have yet to be surpassed by any other Na-protecting group . This leads to the production of peptides of significant size and complexity, contributing to advancements in various fields of research .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the efficacy and stability of this compound can be manipulated by adjusting these environmental factors during peptide synthesis.

属性

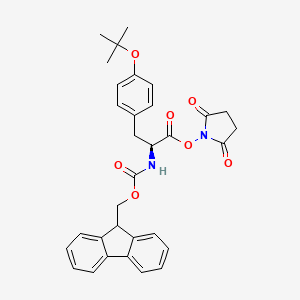

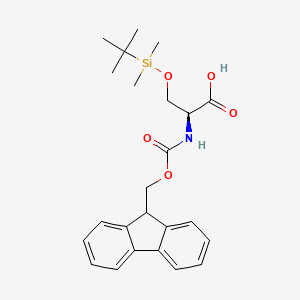

IUPAC Name |

tert-butyl (3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)30-20(26)12-19(21(24)27)25-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H2,24,27)(H,25,28)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMBMXLGDKBTSS-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)